p-Hydroxyphenethyl vanillate

Descripción general

Descripción

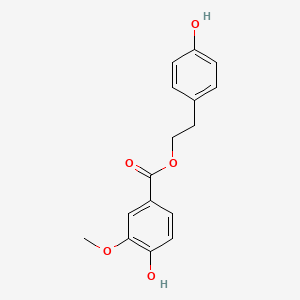

p-Hydroxyphenethyl vanillate: is a natural compound isolated from the herbs of Notopterygium forbesii. It is an organic compound with the chemical formula C16H16O5 and is known for its white to yellowish crystalline powder form . This compound is soluble in alcohol and ether solvents at room temperature but is almost insoluble in water .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: p-Hydroxyphenethyl vanillate is synthesized through the reaction of vanillic acid with p-hydroxyphenylethyl alcohol . The reaction typically involves esterification, where the carboxyl group of vanillic acid reacts with the hydroxyl group of p-hydroxyphenylethyl alcohol under acidic conditions to form the ester bond.

Industrial Production Methods: Industrial production of this compound involves large-scale esterification processes, often carried out in cGMP synthesis workshops to ensure high purity and quality. The production process includes steps like purification, crystallization, and drying to obtain the final product in its pure form.

Análisis De Reacciones Químicas

Types of Reactions: p-Hydroxyphenethyl vanillate undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups in the compound can be oxidized to form quinones.

Reduction: The ester bond can be reduced to form the corresponding alcohol and acid.

Substitution: The methoxy group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often require catalysts like palladium on carbon or specific acids/bases.

Major Products Formed:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Corresponding alcohols and acids.

Substitution: Various substituted derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

Biological Activities

p-Hydroxyphenethyl vanillate exhibits several biological activities that are crucial for its applications:

-

Antioxidant Properties:

- It has shown significant free radical scavenging ability, contributing to cellular protection against oxidative stress. This property is vital for preventing chronic diseases related to oxidative damage.

-

Anti-inflammatory Effects:

- Research indicates that it may inhibit pro-inflammatory cytokines and pathways, suggesting potential use in treating inflammatory diseases.

-

Antimicrobial Activity:

- This compound has demonstrated antimicrobial properties against various pathogens, making it a candidate for food preservation and therapeutic applications.

- Neuroprotective Effects:

Pharmaceutical Applications

- Drug Development: Due to its antioxidant and anti-inflammatory properties, this compound is being investigated for its potential in developing new therapeutic agents for conditions such as cardiovascular diseases and neurodegenerative disorders .

- Cancer Research: Preliminary studies suggest that it may inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, indicating its potential as an anticancer agent .

Food Industry

- Natural Preservative: Its antimicrobial properties make it a suitable candidate for use as a natural preservative in food products, helping to extend shelf life while maintaining safety.

- Flavoring Agent: Similar to other vanillin derivatives, it can be used to enhance flavor profiles in food products due to its pleasant aroma and taste characteristics.

Cosmetic Applications

- Skin Care Products: The antioxidant properties of this compound can be utilized in cosmetic formulations aimed at reducing skin aging and protecting against environmental stressors .

Case Study 1: Neuroprotection

A study investigated the neuroprotective effects of this compound on neuronal cell lines subjected to oxidative stress. The results indicated a significant reduction in cell death and improved cell viability compared to controls, suggesting its potential use in neuroprotective therapies .

Case Study 2: Antimicrobial Efficacy

Research conducted on the antimicrobial activity of this compound against foodborne pathogens demonstrated effective inhibition of bacterial growth. This finding supports its application as a natural preservative in food products, potentially replacing synthetic additives.

Mecanismo De Acción

The mechanism of action of p-Hydroxyphenethyl vanillate involves its interaction with various molecular targets and pathways. It is known to exert its effects through:

Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.

Anti-inflammatory Activity: Inhibiting the production of pro-inflammatory cytokines and enzymes.

Binding Affinities: Shows binding affinities for opioid and dopamine receptors, which may contribute to its potential therapeutic effects.

Comparación Con Compuestos Similares

Phenethyl vanillate: Another ester of vanillic acid with similar properties.

Methyl vanillate: A methyl ester of vanillic acid with distinct pharmacological properties.

Coumarin glycosides: Compounds isolated from the same plant source with different biological activities.

Uniqueness: p-Hydroxyphenethyl vanillate is unique due to its specific combination of hydroxyl and methoxy groups, which contribute to its distinct chemical and biological properties. Its ability to interact with multiple molecular targets and pathways makes it a valuable compound for various scientific research applications.

Actividad Biológica

p-Hydroxyphenethyl vanillate is a natural compound primarily isolated from the herbs of Notopterygium forbesii. This compound, with a chemical formula of , is recognized for its potential biological activities, particularly its antioxidant and anti-inflammatory properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action, research findings, and potential therapeutic applications.

This compound is synthesized through the esterification of vanillic acid with p-hydroxyphenylethyl alcohol. The compound appears as a white to yellowish crystalline powder and has been characterized using various spectroscopic methods.

| Property | Value |

|---|---|

| Molecular Weight | 288.30 g/mol |

| Chemical Formula | C16H16O5 |

| Appearance | White to yellowish crystalline powder |

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties . It scavenges free radicals and reduces oxidative stress, which is crucial in preventing cellular damage associated with various diseases.

- Mechanism : The compound interacts with reactive oxygen species (ROS), thereby neutralizing them and preventing oxidative damage to lipids, proteins, and DNA.

Anti-inflammatory Activity

This compound has been studied for its anti-inflammatory effects , particularly in inhibiting pro-inflammatory cytokines and enzymes.

- Research Findings : Studies have shown that this compound can reduce the expression of inducible nitric oxide synthase (iNOS) in activated microglia, thereby mitigating neuroinflammation .

Binding Affinities

The compound displays binding affinities for various receptors, including:

- Opioid Receptors : Exhibits binding activity to μ, δ, and κ opioid receptors, suggesting potential analgesic effects.

- Dopamine Receptors : Moderate affinity for D1 receptors has been observed, indicating possible implications in mood regulation and neurological disorders .

Study 1: Antioxidant Effects in Cell Cultures

A study conducted on human cell lines demonstrated that treatment with this compound significantly reduced oxidative stress markers. The results indicated a decrease in malondialdehyde (MDA) levels and an increase in antioxidant enzyme activities (superoxide dismutase and catalase).

Study 2: Anti-inflammatory Mechanisms

In a model of lipopolysaccharide (LPS)-induced inflammation in murine microglial cells, this compound was found to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines such as TNF-α and IL-6. This suggests its potential use in treating neurodegenerative conditions characterized by inflammation .

Comparative Analysis with Similar Compounds

| Compound | Antioxidant Activity | Anti-inflammatory Activity | Binding Affinity to Opioid Receptors |

|---|---|---|---|

| This compound | High | Significant | Yes |

| Phenethyl Vanillate | Moderate | Low | Moderate |

| Methyl Vanillate | Low | Moderate | No |

Propiedades

IUPAC Name |

2-(4-hydroxyphenyl)ethyl 4-hydroxy-3-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O5/c1-20-15-10-12(4-7-14(15)18)16(19)21-9-8-11-2-5-13(17)6-3-11/h2-7,10,17-18H,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFWLQIYIQOGIJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)OCCC2=CC=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.